molecular formula C14H16ClN B11877210 4-Chloro-3-isopropyl-2,6-dimethylquinoline

4-Chloro-3-isopropyl-2,6-dimethylquinoline

Cat. No.: B11877210
M. Wt: 233.73 g/mol
InChI Key: NUEKKSIAFITGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-isopropyl-2,6-dimethylquinoline is a chemical compound with the molecular formula C14H16ClN. It belongs to the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a chlorine atom, an isopropyl group, and two methyl groups attached to the quinoline ring.

Preparation Methods

The synthesis of 4-Chloro-3-isopropyl-2,6-dimethylquinoline typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-Chloro-3-isopropyl-2,6-dimethylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-isopropyl-2,6-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-isopropyl-2,6-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-3-isopropyl-2,6-dimethylquinoline can be compared with other quinoline derivatives such as:

The presence of both the chlorine atom and the isopropyl group in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-3-propan-2-ylquinoline

InChI

InChI=1S/C14H16ClN/c1-8(2)13-10(4)16-12-6-5-9(3)7-11(12)14(13)15/h5-8H,1-4H3

InChI Key

NUEKKSIAFITGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.